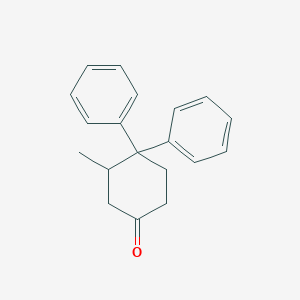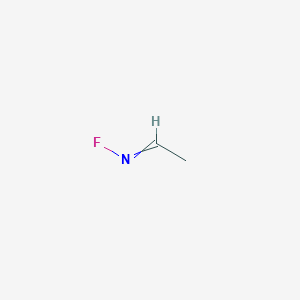
N-Ethylidenehypofluorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylidenehypofluorous amide is a unique organic compound characterized by the presence of an ethylidene group attached to a hypofluorous amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylidenehypofluorous amide typically involves the reaction of ethylidene compounds with hypofluorous amide precursors under controlled conditions. One common method is the nucleophilic addition of ethylidene derivatives to hypofluorous amide intermediates, followed by purification through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed under optimized temperature and pressure conditions to maximize yield. The process may involve continuous flow systems to ensure consistent production and high purity of the final product .
化学反応の分析
Types of Reactions
N-Ethylidenehypofluorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to simpler amide derivatives.
Substitution: The ethylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-Ethylidenehypofluorous amide has a wide range of applications in scientific research:
作用機序
The mechanism by which N-Ethylidenehypofluorous amide exerts its effects involves the interaction of its ethylidene group with target molecules, facilitating various chemical transformations. The molecular targets include nucleophilic sites on organic substrates, leading to the formation of stable amide bonds. Pathways involved in these reactions often include nucleophilic addition and substitution mechanisms .
類似化合物との比較
Similar Compounds
- N-Methylidenehypofluorous amide
- N-Propylidenehypofluorous amide
- N-Butylidenehypofluorous amide
Uniqueness
N-Ethylidenehypofluorous amide is unique due to its specific ethylidene group, which imparts distinct reactivity compared to other similar compounds. This uniqueness allows for selective reactions and applications that are not achievable with other hypofluorous amides .
特性
CAS番号 |
137695-67-1 |
|---|---|
分子式 |
C2H4FN |
分子量 |
61.06 g/mol |
IUPAC名 |
N-fluoroethanimine |
InChI |
InChI=1S/C2H4FN/c1-2-4-3/h2H,1H3 |
InChIキー |
JLVROYGIIHRCLD-UHFFFAOYSA-N |
正規SMILES |
CC=NF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

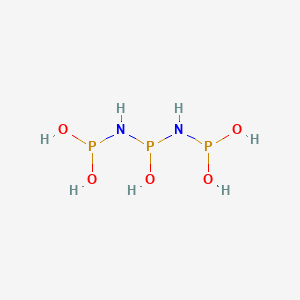
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
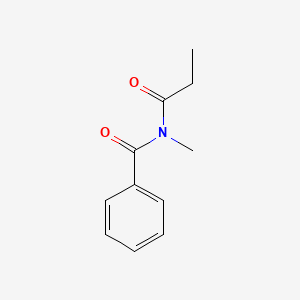
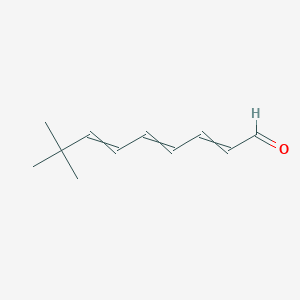
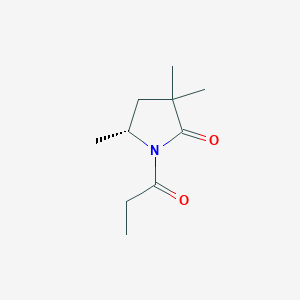
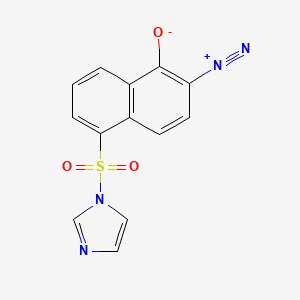
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
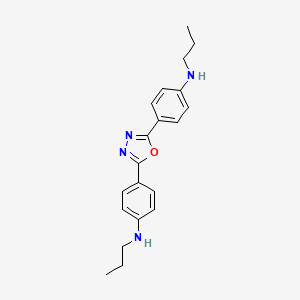
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
